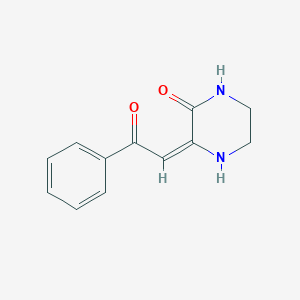![molecular formula C22H25ClN2O5S B11510414 6-butyl 8-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11510414.png)
6-butyl 8-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various substituents such as butyl, ethyl, amino, chlorophenyl, and carboxylate groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then fused with a pyridine ring. The introduction of various substituents such as butyl, ethyl, amino, and chlorophenyl groups is achieved through specific reactions like alkylation, amination, and chlorination. The final step involves the formation of the carboxylate groups through esterification or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dimethylformamide (DMF), dichloromethane (DCM), and ethanol. Catalysts such as palladium or copper may be employed to facilitate certain reactions.
Chemical Reactions Analysis
Types of Reactions
6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine Derivatives: Compounds with similar thiazole and pyridine ring structures.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups with various substituents.
Carboxylate Derivatives: Compounds with carboxylate groups attached to different ring systems.
Uniqueness
The uniqueness of 6-BUTYL 8-ETHYL 5-AMINO-7-(4-CHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25ClN2O5S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
6-O-butyl 8-O-ethyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-4-6-11-30-21(27)16-15(13-7-9-14(23)10-8-13)17(22(28)29-5-2)20-25(18(16)24)19(26)12(3)31-20/h7-10,12,15H,4-6,11,24H2,1-3H3 |
InChI Key |
DREVKQGQUUGQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC=C(C=C3)Cl)C(=O)OCC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[chloro(difluoro)methyl]-N-cyclopropyl-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11510339.png)
![7-[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510345.png)
![N-[2-(dipropylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B11510353.png)
![4-amino-N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11510359.png)

![3-Fluoro-N-{3-(4-methoxy-phenyl)-5-[(4-methoxy-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-benzamide](/img/structure/B11510361.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11510365.png)
![2,6-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11510369.png)


![N-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11510399.png)
![7-benzyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510406.png)
![ethyl 1-(2-cyclopentylethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11510413.png)
![Methyl 4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutanoate](/img/structure/B11510419.png)
